1-[2-(2,4-dimethylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole
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Overview
Description
1-[2-(2,4-Dimethylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring, a piperidine moiety, and a dimethylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-dimethylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole typically involves a multi-step process:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzodiazole intermediate.
Introduction of the Dimethylphenoxyethyl Group: The final step involves the alkylation of the benzodiazole-piperidine intermediate with 2-(2,4-dimethylphenoxy)ethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-Dimethylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or dimethylphenoxyethyl groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-[2-(2,4-Dimethylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2,4-Dimethylphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole
- 1-[2-(2,4-Dimethylphenoxy)ethyl]-2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazole
Uniqueness
1-[2-(2,4-Dimethylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H29N3O |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C23H29N3O/c1-18-10-11-22(19(2)16-18)27-15-14-26-21-9-5-4-8-20(21)24-23(26)17-25-12-6-3-7-13-25/h4-5,8-11,16H,3,6-7,12-15,17H2,1-2H3 |
InChI Key |
IKCXMOYSZZWHMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN4CCCCC4)C |
Origin of Product |
United States |
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